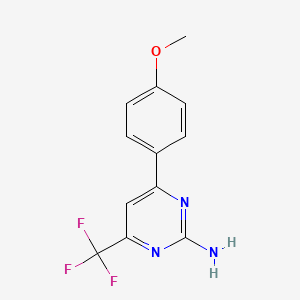

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Overview

Description

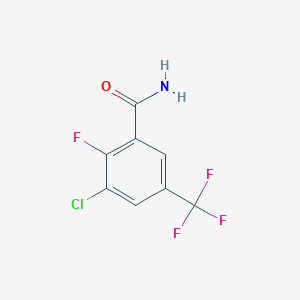

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound with the following properties:

- Chemical Formula : C12H10F3N3O

- CAS Number : 519056-51-0

- Molecular Weight : 269.223 Da

- Appearance : Solid

Molecular Structure Analysis

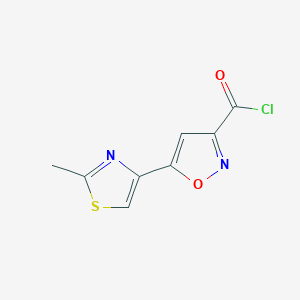

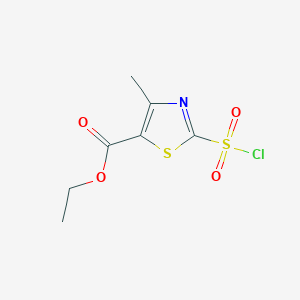

The molecular structure of 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a trifluoromethyl group and a 4-methoxyphenyl group. The trifluoromethyl group enhances the compound’s lipophilicity and stability.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not explicitly documented in the available sources. Further research would be necessary to explore its reactivity and potential transformations.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Insoluble in water

- Flash Point : Not applicable

- Storage : Store as directed by safety guidelines

Scientific Research Applications

Antifungal Applications

- Antifungal Effectiveness : Some derivatives of 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine, a compound related to the query chemical, have been synthesized and tested for antifungal properties. These derivatives demonstrated significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, indicating potential utility in developing antifungal agents (Jafar et al., 2017).

Synthetic Applications

- Synthesis and Reactivity : The chemical reactivity of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been explored, leading to the development of various nitrogen heterocyclic compounds. These findings are essential for pharmaceutical and material science applications, showcasing the versatility of pyrimidine derivatives in organic synthesis (Farouk et al., 2021).

Material Science Applications

- Hyperbranched Polyimides : Research into the synthesis and characterization of wholly aromatic hyperbranched polyimides, which are important for gas separation applications, has been conducted. This research emphasizes the utility of pyrimidine derivatives in creating advanced materials for industrial applications (Fang et al., 2000).

Corrosion Inhibition

- Mild Steel Corrosion Mitigation : Pyrimidine derivatives, including 4,6-bis(4-methoxyphenyl) pyrimidin-2-amine, have shown excellent corrosion inhibition efficiency for oil well/tubing steel in acidic environments. This suggests potential applications in protecting petroleum industry infrastructure against corrosion (Sarkar et al., 2020).

Pharmacological Applications

- Potential Bioactive Compounds : Microwave-assisted synthesis techniques have been used to create novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as bioisosteric analogues of anticancer agents. These compounds have shown promise in inhibiting human colorectal cancer cell proliferation, highlighting the pharmaceutical application potential of pyrimidine derivatives (Loidreau et al., 2020).

Safety And Hazards

- Hazard Statements : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is very toxic to aquatic life with long-lasting effects (H410).

- Precautionary Measures : Handle with care, avoid release to the environment, and wear protective gear.

- Disposal : Dispose of according to local regulations.

Future Directions

Research on this compound should focus on:

- Investigating its biological activity and potential therapeutic applications.

- Exploring its interactions with cellular targets.

- Assessing its pharmacokinetics and toxicity profiles.

properties

IUPAC Name |

4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYWTBJRRQFSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384940 | |

| Record name | 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

CAS RN |

519056-51-0 | |

| Record name | 4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)